molecular formula C13H8D6Cl2O3 B1574213 Ciprofibrate D6

Ciprofibrate D6

Cat. No.: B1574213
M. Wt: 295.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofibrate D6 (CAS: 2070015-05-1) is a deuterium-labeled analog of ciprofibrate, a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist used primarily in research settings to study lipid metabolism and drug pharmacokinetics . Its molecular formula is C₁₃H₈D₆Cl₂O₃ (MW: 295.19), with six deuterium atoms replacing hydrogen atoms, enhancing its stability in metabolic studies. This compound retains the pharmacological activity of its parent compound, which includes reducing triglycerides (TG), increasing high-density lipoprotein cholesterol (HDL-C), and modulating atherogenic lipoprotein subclasses .

Properties

Molecular Formula

C13H8D6Cl2O3

Molecular Weight

295.19

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ciprofibrate belongs to the fibrate class of hypolipidemic agents. Below, it is compared with other fibrates (gemfibrozil, bezafibrate) and PPAR-α agonists (Wy-14,643, pterostilbene) in terms of efficacy, safety, pharmacokinetics, and molecular properties.

Efficacy in Lipid Management

Compound TG Reduction (%) LDL-C Reduction (%) HDL-C Increase (%) Fibrinogen Reduction (%) Key Study Findings
Ciprofibrate 30–43.5 20–24 9.8–20.8 18.8 Normalizes atherogenic LDL subclasses (LDL-4, LDL-5) in mixed hyperlipidemia ; reduces non-HDL-C in overweight patients .
Gemfibrozil 54 Minimal effect 19.3 No reduction Superior TG-lowering but lacks fibrinogen modulation; preferred for isolated hypertriglyceridemia.
Bezafibrate ~40 ~20 ~20 Not reported Comparable efficacy to ciprofibrate in primary biliary cholangitis (PBC) but higher cost .
Wy-14,643 Not reported Not reported Not reported Not reported Potent peroxisome proliferator; induces hepatic tumors in rodents via sustained DNA replication .
Pterostilbene ~30 ~15 ~10 Not reported Natural PPAR-α agonist with similar lipid effects at equimolar doses but fewer hepatic risks .

Pharmacokinetic Properties

  • Ciprofibrate D6 : Soluble in DMSO; stable at -20°C for 1 month. Deuterium labeling reduces metabolic degradation, making it ideal for tracer studies .
  • Enantiomeric Resolution: Ciprofibrate’s chiral 2,2-dichlorocyclopropylbenzene moiety requires specialized HPLC methods for enantiomer separation, unlike non-chiral fibrates like gemfibrozil .

Structural and Molecular Differences

  • Ciprofibrate vs. Gemfibrozil : Ciprofibrate’s dichlorocyclopropyl group enhances PPAR-α binding affinity, whereas gemfibrozil’s methylpentyl chain favors TG-lowering via lipoprotein lipase activation .

Mechanisms of Action

  • PPAR-α Activation : Ciprofibrate upregulates fatty acid β-oxidation enzymes (e.g., acyl-CoA oxidase) and downregulates SR-BI (scavenger receptor B1), exacerbating hypercholesterolemia in apoE-deficient mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.